1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring and an oxalic acid moiety
Scientific Research Applications
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid typically involves multiple steps. One common method starts with the preparation of 5-Methyl-2-propan-2-ylphenol, which is then reacted with 2-chloroethylpiperazine under basic conditions to form the intermediate 1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine. This intermediate is subsequently treated with oxalic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and strong bases like sodium hydride are typical reagents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated phenolic compounds.
Mechanism of Action
The mechanism of action of 1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenolic group can participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methylphenoxy)ethyl]piperazine
- 1-[2-(2-Isopropylphenoxy)ethyl]piperazine
- 1-[2-(3-Methylphenoxy)ethyl]piperazine
Uniqueness
1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid is unique due to the presence of both the piperazine ring and the oxalic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.C2H2O4/c1-13(2)15-5-4-14(3)12-16(15)19-11-10-18-8-6-17-7-9-18;3-1(4)2(5)6/h4-5,12-13,17H,6-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPMAKKUUUAPCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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